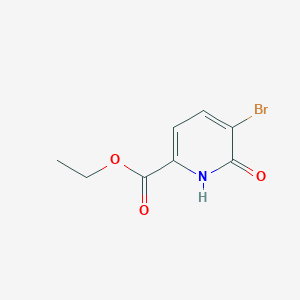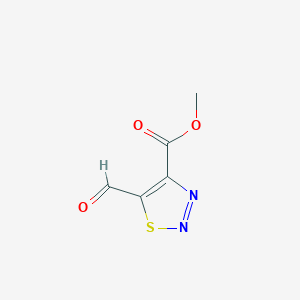
Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate” is a chemical compound with the CAS Number: 134077-72-8 . It has a molecular weight of 172.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)11-7-6-4/h2H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 45-46°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate has been synthesized through various processes. For instance, Looker and Wilson (1965) described its synthesis from ethyl 5-phenoxy-1,2,3-thiadiazole-4-carboxylate, which is converted to methyl phenyl acetal and then to the desired compound through partial hydrolysis (Looker & Wilson, 1965).
Structural Analysis and Properties : The compound's structural and electronic properties have been a subject of study, as shown by Singh et al. (2019), who conducted a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a related compound, using density functional theory (Singh et al., 2019).
Biological Activities
Antimicrobial Activity : K. Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, showing potential antimicrobial effects mainly against Gram-positive bacteria, indicating the potential of thiadiazole derivatives in antimicrobial applications (Paruch et al., 2021).
Fungicide and Pesticide Development : The derivative has been studied for its potential in fungicide and pesticide development. Zheng et al. (2010) synthesized 5-methyl-1,2,3-thiadiazoles and evaluated their fungicidal and antiviral activities, demonstrating broad-spectrum activities against fungi tested (Zheng et al., 2010).
Applications in Chemistry and Material Science
Heterocyclic Compound Synthesis : The compound has been used in the synthesis of various heterocyclic compounds. For instance, Shafiee (1995) explored the synthesis of substituted-oxazolo-1,3,4-thiadiazoles, oxadiazoles, and triazoles, starting from methyl 5-methyloxazole-4-carboxylate (Shafiee, 1995).
Lithiation Studies : R. Micetich (1970) investigated the lithiation of various methyl substituted heteroaromatic compounds, including thiadiazoles. This study is essential for understanding the chemical behavior of these compounds under different conditions (Micetich, 1970).
Safety and Hazards
Mécanisme D'action
Mode of Action
Similar compounds often work by interacting with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacterial cells .
Result of Action
As an antimicrobial agent, the expected result of action would be the inhibition of bacterial growth or the killing of bacterial cells. The exact molecular and cellular effects would depend on the compound’s specific mode of action .
Propriétés
IUPAC Name |
methyl 5-formylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)11-7-6-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTUBPILFMJMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134077-72-8 | |
| Record name | methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
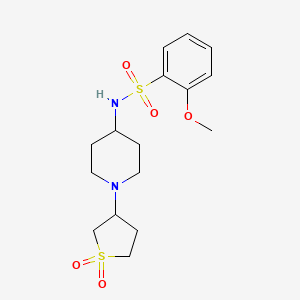
![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

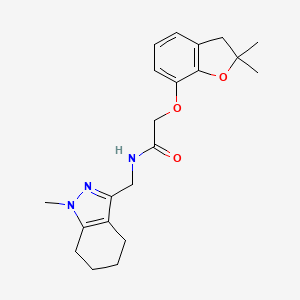
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
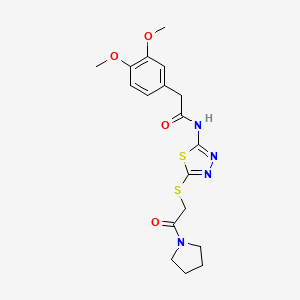
![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)
